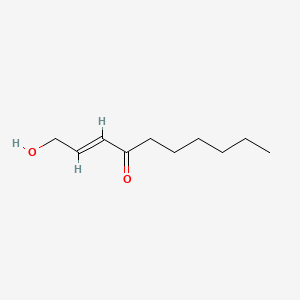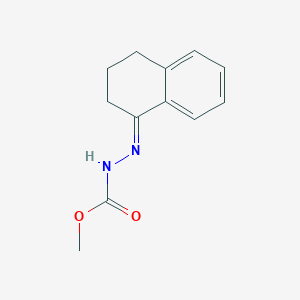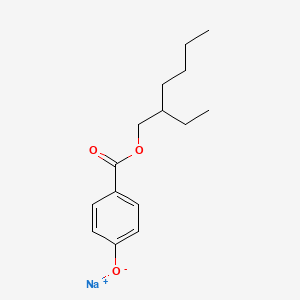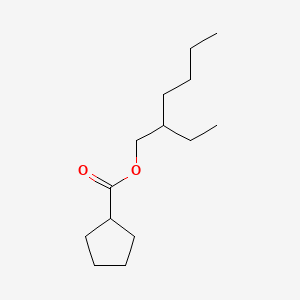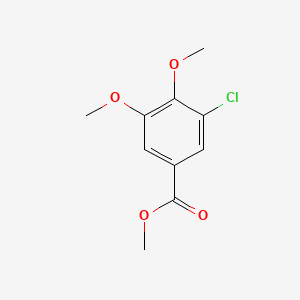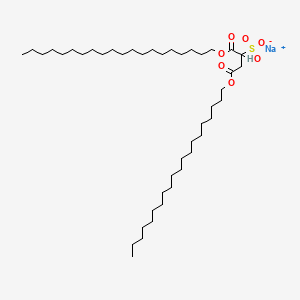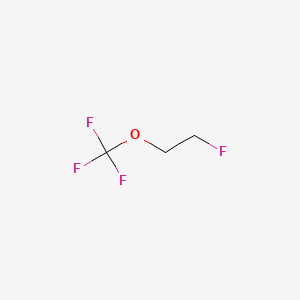
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- is a specialized organosilicon compound characterized by its unique structural properties. This compound is gaining attention in various scientific fields due to its versatility and reactivity. It consists of a silane backbone with dimethoxymethyl and dimethylsilyl groups attached to a phenyl ring, making it a valuable component in advanced material science .
Métodos De Preparación
The synthesis of Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- typically involves a multi-step reaction process The initial step usually involves the reaction of a suitable silane precursor with dimethoxymethane under controlled conditionsThe reaction conditions, including temperature and pressure, must be carefully controlled to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and methanol.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials, such as polymers and coatings, due to its ability to form strong bonds with various substrates.
Biology: The compound is used in the modification of biomolecules for enhanced stability and reactivity.
Medicine: It is explored for drug delivery systems and as a component in medical devices due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- involves its ability to form strong covalent bonds with various substrates. The silicon atoms in the compound can interact with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane bonds. These interactions are crucial for its applications in material science and biotechnology .
Comparación Con Compuestos Similares
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- can be compared with other similar compounds, such as:
Dimethoxydimethylsilane: This compound has a simpler structure and is used in similar applications but lacks the phenyl group, which provides additional reactivity.
Methyl-phenyl-dimethoxysilane: This compound is similar but does not have the dimethylsilyl group, making it less versatile in certain applications.
Silane, (3-isocyanatopropyl)dimethoxymethyl: This compound has an isocyanate group, making it highly reactive and suitable for different applications in coatings and adhesives
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- stands out due to its unique combination of functional groups, providing enhanced reactivity and versatility in various scientific and industrial applications.
Propiedades
Número CAS |
33546-27-9 |
|---|---|
Fórmula molecular |
C11H19O2Si2 |
Peso molecular |
239.44 g/mol |
InChI |
InChI=1S/C11H19O2Si2/c1-12-15(5,13-2)11-8-6-7-10(9-11)14(3)4/h6-9H,1-5H3 |
Clave InChI |
GWWPSGQTHGHONX-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(C1=CC=CC(=C1)[Si](C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


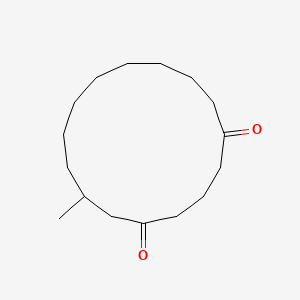

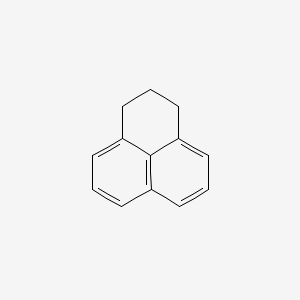
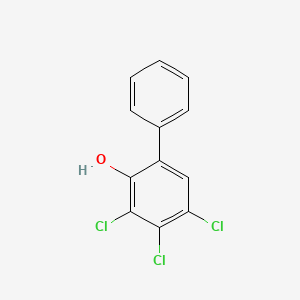
![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)

